molecular formula C20H19FN4O2S B11268001 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine

4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine

Cat. No.: B11268001
M. Wt: 398.5 g/mol
InChI Key: FMGWAAQJXBRIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorobenzenesulfonyl group and a phenylpyrimidine moiety.

Preparation Methods

The synthesis of 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-(4-fluorobenzenesulfonyl)piperazine. This intermediate is then reacted with 6-phenylpyrimidine under specific conditions to yield the final product .

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including the reduction of melanin production in melanocytes .

The compound’s molecular targets and pathways involved in its mechanism of action are subjects of ongoing research. Studies often employ techniques like molecular docking and enzyme assays to elucidate these interactions .

Comparison with Similar Compounds

4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19FN4O2S

Molecular Weight

398.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine

InChI

InChI=1S/C20H19FN4O2S/c21-17-6-8-18(9-7-17)28(26,27)25-12-10-24(11-13-25)20-14-19(22-15-23-20)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2

InChI Key

FMGWAAQJXBRIDG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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